2-Chloro-5-(2,3-dichlorophenyl)phenol
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Overview
Description
2-Chloro-5-(2,3-dichlorophenyl)phenol is an organochlorine compound that belongs to the class of chlorophenols. Chlorophenols are characterized by the presence of one or more chlorine atoms attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,3-dichlorophenyl)phenol typically involves the chlorination of phenol derivatives. One common method is the electrophilic halogenation of phenol with chlorine. The reaction conditions often include the use of a solvent such as acetic acid or water, and the reaction is carried out at a controlled temperature to ensure selective chlorination .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of catalysts and optimized reaction conditions are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,3-dichlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorinated phenol to less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .
Scientific Research Applications
2-Chloro-5-(2,3-dichlorophenyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pesticides, herbicides, and disinfectants.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,3-dichlorophenyl)phenol involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzymatic activities, leading to its antimicrobial effects. The molecular targets and pathways involved include inhibition of key enzymes and disruption of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorophenol
- 2,4-Dichlorophenol
- 2,5-Dichlorophenol
- 2,6-Dichlorophenol
- 3,4-Dichlorophenol
- 3,5-Dichlorophenol
Uniqueness
2-Chloro-5-(2,3-dichlorophenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other dichlorophenols, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
IUPAC Name |
2-chloro-5-(2,3-dichlorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-9-5-4-7(6-11(9)16)8-2-1-3-10(14)12(8)15/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQWTYDKCXEUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686093 |
Source
|
Record name | 2',3',4-Trichloro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-11-0 |
Source
|
Record name | 2',3',4-Trichloro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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